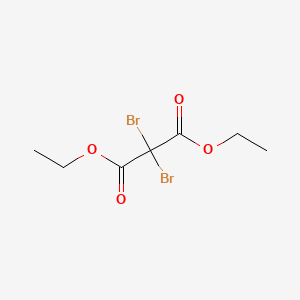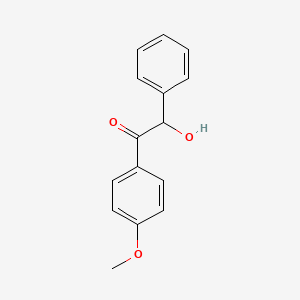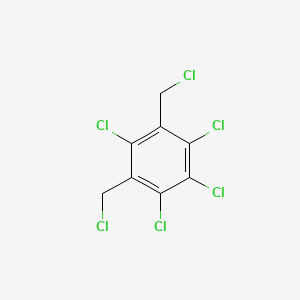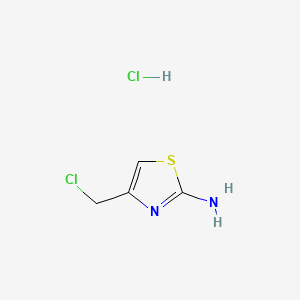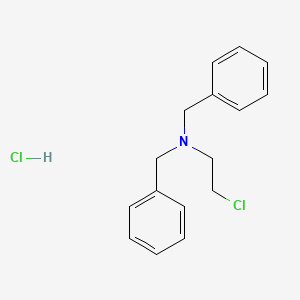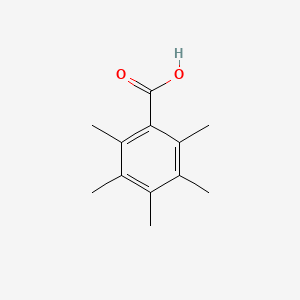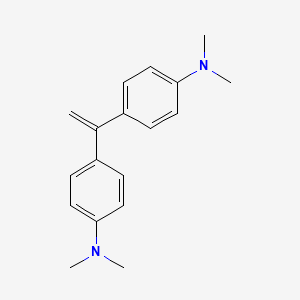
3-Chloropropyl acetate
Übersicht
Beschreibung
3-Chloropropyl acetate is a clear colorless liquid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
3-Chloropropyl acetate can be synthesized by reacting it with a strong base, which yields trimethylene oxide .
Molecular Structure Analysis
The molecular formula of 3-Chloropropyl acetate is C5H9ClO2 . It has a molecular weight of 136.58 . The IUPAC Standard InChI is InChI=1S/C5H9ClO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3 .
Physical And Chemical Properties Analysis
3-Chloropropyl acetate is a liquid at room temperature . It has a boiling point of 80-81 °C/30 mmHg . The density of 3-Chloropropyl acetate is 1.111 g/mL at 25 °C . It has a refractive index (n20/D) of 1.429 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Resolution of Compounds
3-Chloropropyl acetate is an intermediate in the synthesis of potential anti-psychotic agents. For instance, α-(3-Chloropropyl)-4-fluorobenzenemethanol, potentially used for synthesizing BMS 181100, an anti-psychotic agent, is resolved by acetylation using isopropenyl acetate and lipase in a specific process (Hanson et al., 1994).
Chromatography and Analytical Chemistry
In analytical chemistry, 3-Chloropropyl acetate is utilized in derivatization and chromatography methods. It has been derivatized for gas chromatography in the analysis of resins and solvents containing ketones and ketals (Kissa, 1992). Also, it's a subject of mass spectrometry-based methodologies critical in identifying process-induced toxicants in foods (Rahn & Yaylayan, 2013).
Industrial Applications
3-Chloropropyl acetate finds applications in industrial processes, particularly in the production of various epoxy resins and reactive polymers used for coating metal, leather, paper, and wood. Its synthesis is optimized using various solid acid catalysts for specific regioselective ring opening reactions (Yadav & Surve, 2013).
Photodynamic Tumor Therapy
In the field of medical research, derivatives of 3-Chloropropyl acetate are used in Photodynamic Tumor Therapy (PDT). For example, a new chlorin dicarboxylic acid synthesized from porphyrin through amide acetal Claisen rearrangement has shown promise for application in PDT (Montforts et al., 1991).
Chemical Synthesis and Catalysis
In chemical synthesis, 3-Chloropropyl acetate is involved in reactions like the Beckmann rearrangement, where1-chloro-2,3-diphenylcyclopropenium ion catalyzes the rearrangement of various ketoximes to corresponding amides/lactams (Srivastava et al., 2010). Additionally, it's used in the continuous flow production of chemically versatile building blocks like 3-chloropropionyl chloride, which have applications in pharmaceuticals, herbicides, and fungicides (Movsisyan et al., 2018).
Atmospheric Environmental Studies
In atmospheric environmental studies, 3-Chloropropyl acetate-related compounds are investigated for their reaction kinetics with chlorine atoms, which is crucial for understanding their atmospheric implications (Cuevas et al., 2005).
Biochemical and Microbial Processes
From a biochemical perspective, 3-Chloropropyl acetate derivatives are examined in the context of microbial processes. For example, studies have focused on producing 3-hydroxypropionic acid from acetate using metabolically-engineered Escherichia coli, which is a promising approach for utilizing acetate as a carbon source in microbial processes (Lee et al., 2018; Lama et al., 2020)(Lama et al., 2020).
Safety and Hazards
3-Chloropropyl acetate is a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
3-Chloropropyl acetate is a chemical compound used in organic synthesis It’s known to react with strong bases .
Mode of Action
The mode of action of 3-Chloropropyl acetate involves a reaction with a strong base, which yields trimethylene oxide . This suggests that the compound may act as an electrophile, reacting with nucleophilic bases.
Biochemical Pathways
The production of trimethylene oxide suggests that it may be involved in reactions related to the synthesis of cyclic ethers .
Pharmacokinetics
It’s soluble in water (partly), chloroform, DMSO (slightly), hexanes (sparingly), and methanol (slightly) .
Result of Action
The primary result of 3-Chloropropyl acetate’s action is the production of trimethylene oxide when it reacts with a strong base . This suggests that it may be used in the synthesis of other organic compounds.
Action Environment
The action of 3-Chloropropyl acetate can be influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, its reaction with strong bases is likely to be influenced by the concentration of the base and the temperature of the reaction environment . It should be stored in a cool, dry, well-ventilated place, away from oxidizing agents and acids .
Eigenschaften
IUPAC Name |
3-chloropropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOHQIPNNIMWRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211879 | |
| Record name | 1-Propanol, 3-chloro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropyl acetate | |
CAS RN |
628-09-1 | |
| Record name | 3-Chloropropyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 3-chloro-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-chloro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-chloropropyl acetate in heterocyclic chemistry?
A: 3-chloropropyl acetate serves as a valuable building block in organic synthesis, particularly for creating heterocyclic compounds. Research highlights its reaction with the potassium salt of 2-mercaptobenzimidazole, leading to the formation of a novel heterocyclic compound []. This reaction demonstrates the compound's potential in constructing diverse heterocyclic structures.
Q2: Can 3-chloropropyl acetate derivatives be used for stereoselective synthesis?
A: Yes, derivatives like 3-chloro-1-arylpropan-1-ols, which can be synthesized from 3-chloropropyl acetate, are valuable in producing single enantiomers of chiral molecules. Researchers have successfully used enzymes like lipase from Pseudomonas fluorescens and Candida rugosa to achieve enantioselective acylation and hydrolysis of these derivatives []. This method enables the production of both (S) and (R) enantiomers with high enantiomeric excess, showcasing the potential of 3-chloropropyl acetate derivatives in chiral drug synthesis.
Q3: Is there information available about the spectroscopic properties of the heterocyclic compounds derived from 3-chloropropyl acetate?
A: Yes, the research on heterocyclic compounds synthesized from 3-chloropropyl acetate includes characterization data obtained through various spectroscopic techniques. Specifically, studies provide insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectral data for these novel compounds []. These data are crucial for confirming the structures of synthesized compounds and understanding their chemical properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




